![molecular formula C19H34N2O3S B12117344 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane core with a dimethyl substitution and an oxo group at the 2-position. Additionally, it features a methanesulfonamide group attached to a tetramethylpiperidine moiety. The compound’s intricate structure lends itself to various applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by oxidation to introduce the oxo group. The tetramethylpiperidine moiety is then synthesized separately and coupled with the bicyclic core using methanesulfonyl chloride under basic conditions to form the final product .
Chemical Reactions Analysis
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Scientific Research Applications
This compound finds applications in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The bicyclic core and the methanesulfonamide group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar compounds to 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide include:
7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl methanesulfonyl fluoride: This compound shares the bicyclic core but differs in the substituent attached to the methanesulfonyl group.
(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl methanesulfonic acid: This compound has a similar core structure but features a methanesulfonic acid group instead of the piperidine moiety.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-:
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.
Properties
Molecular Formula |
C19H34N2O3S |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C19H34N2O3S/c1-16(2)10-14(11-17(3,4)21-16)20-25(23,24)12-19-8-7-13(9-15(19)22)18(19,5)6/h13-14,20-21H,7-12H2,1-6H3 |
InChI Key |
LZWOAEWKCFZUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)


![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)
amine](/img/structure/B12117322.png)
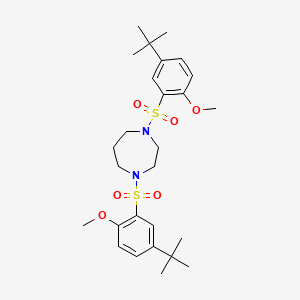
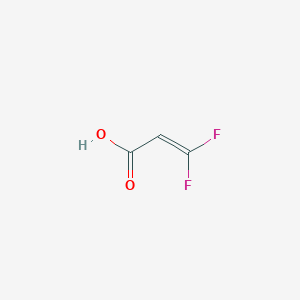
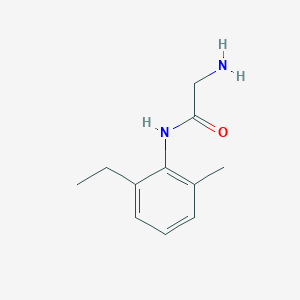
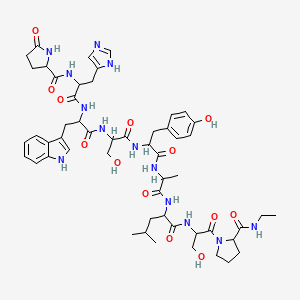
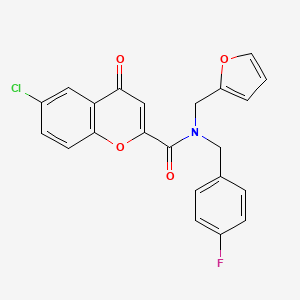
![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)
![5-(4-Bromo-phenyl)-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B12117360.png)
